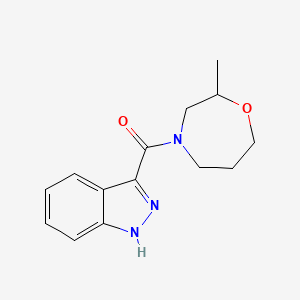
1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone, also known as IMO-8400, is a synthetic oligonucleotide that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in treating various diseases.
Mecanismo De Acción
1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone binds to TLRs 7, 8, and 9, preventing their activation by endogenous ligands such as nucleic acids. This leads to the inhibition of downstream signaling pathways, including the production of pro-inflammatory cytokines and chemokines. By modulating the immune response, 1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone has the potential to treat a wide range of diseases.
Biochemical and Physiological Effects:
1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases such as lupus, rheumatoid arthritis, and psoriasis. It has also been studied in cancer models, where it has been shown to enhance the activity of chemotherapy and radiation therapy. In infectious diseases, 1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone has been shown to inhibit viral replication and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone is its high specificity for TLRs 7, 8, and 9, which allows for targeted modulation of the immune system. However, its use in clinical trials has been limited by its short half-life and potential for off-target effects. Further research is needed to optimize its pharmacokinetics and minimize potential side effects.
Direcciones Futuras
1. Investigate the potential of 1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone in treating other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
2. Study the combination of 1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone with other immunomodulatory agents in cancer therapy.
3. Explore the use of 1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone in infectious diseases such as COVID-19.
4. Develop more potent and selective TLR antagonists based on the structure of 1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone.
5. Investigate the potential of 1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone in modulating the gut microbiome and its role in autoimmune diseases.
Métodos De Síntesis
1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone is synthesized using solid-phase synthesis methods. The synthesis process involves coupling the nucleotide bases to the 2'-OH group of a ribose sugar using phosphoramidite chemistry. The resulting oligonucleotide is then deprotected and purified to obtain the final product.
Aplicaciones Científicas De Investigación
1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and infectious diseases. It is a potent antagonist of Toll-like receptors (TLRs) 7, 8, and 9, which play a crucial role in the innate immune response. By inhibiting TLR activation, 1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone can modulate the immune system and potentially reduce inflammation and tissue damage in autoimmune diseases and other conditions.
Propiedades
IUPAC Name |
1H-indazol-3-yl-(2-methyl-1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-9-17(7-4-8-19-10)14(18)13-11-5-2-3-6-12(11)15-16-13/h2-3,5-6,10H,4,7-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITRITCTMLGGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)
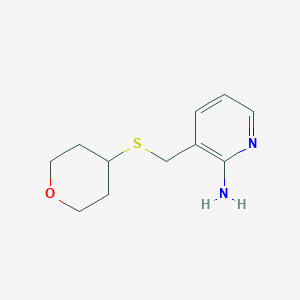
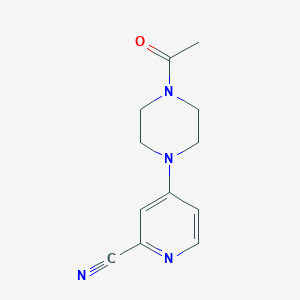
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)
![3-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]propane-1-sulfonamide](/img/structure/B7568725.png)
![(E)-2-cyano-N-[4-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B7568734.png)

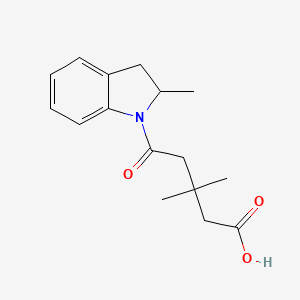

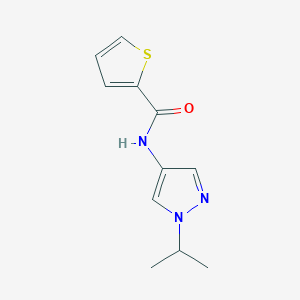
![1-(4-Chlorophenyl)-3-[3-methoxypropyl(methyl)amino]propan-1-one](/img/structure/B7568776.png)
![5-[2-(3-Bromophenyl)pyrrolidin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B7568795.png)
![(2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568803.png)
![(2R)-1-[(E)-3-(2-methylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568806.png)